4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. In silico studies suggest that it is more efficient against Staphylococcus aureus compared to Bacillus subtilis. Its drug-like properties make it a candidate for further development .
- The compound’s unique structure has led to investigations into its nonlinear optical behavior. Researchers have studied its hyperpolarizability using density functional theory (DFT) simulations .
- Considering its low toxicity and significant in-silico properties, scientists have evaluated this compound for potential drug development. Its structural features make it an interesting candidate for further exploration .
- The pharmacophore of this compound has gained prominence due to its anti-cancer properties. Specifically, the (±)-4-(3-hydroxyphenyl)-2-thione derivative monasterol has been identified as a precursor anti-cancer medication .
- In screening experiments, some derivatives of this compound displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings open up possibilities for therapeutic applications .
- Indole derivatives, including this compound, have been investigated for their anti-HIV-1 activity. Molecular docking studies revealed promising results .
Antibacterial Activity
Nonlinear Optical (NLO) Properties
Drug Development
Supramolecular Assemblies and Sensors
Anti-Fibrosis Activity
Anti-HIV-1 Potential
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it reduces the production of nitric oxide and prostaglandins, which are key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. It has been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations . Furthermore, it dramatically reduces iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 macrophage cells , hence inhibiting the inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects.
properties
IUPAC Name |
4-ethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)18(24)20-13-17-12-14(2)21-19(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAPJQHDKSMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide |
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